Steffimycin B

Description

Discovery and Isolation of Steffimycin B

This compound was first isolated in 1974 from Streptomyces elgreteus through solvent extraction and silica gel chromatography, as part of a broader effort to characterize anthracycline antibiotics. The compound was identified during systematic screenings of actinobacterial metabolites by researchers at The Upjohn Company. Initial fermentation broths yielded a complex mixture of polyketides, from which this compound was purified using gradient elution techniques. Its distinct red pigmentation and UV-visible absorption profile at 234 nm and 254 nm facilitated early identification. Structural elucidation revealed a tetracyclic aglycone conjugated to a 2-O-methyl-L-rhamnose moiety, distinguishing it from contemporaneously discovered anthracyclines.

Taxonomic Origin: Streptomyces Species

This compound production is primarily associated with Streptomyces elgreteus, though related strains like Streptomyces steffisburgensis NRRL 3193 also biosynthesize structural analogs. These soil-dwelling actinomycetes employ modular type II polyketide synthases (PKS) to construct the aglycone backbone, with species-specific tailoring enzymes introducing methoxy and hydroxyl groups. Notably, S. steffisburgensis produces 8-demethoxy variants, suggesting evolutionary divergence in methylation pathways. Genome mining has revealed conserved gene clusters across steffimycin-producing species, including ketosynthase (KS) and acyltransferase (AT) domains critical for polyketide chain elongation.

Classification within Anthracycline Family

As a member of the anthracycline family, this compound shares a tetracyclic anthraquinone core but exhibits unique structural modifications:

- C-10 Keto Group : Unlike daunorubicin’s C-10 carboxymethyl group, this compound retains an unsubstituted keto moiety.

- Methoxy Substitutions : Dual methoxy groups at C-2 and C-8 contrast with the single substitution in nogalamycin.

- Sugar Moiety : The neutral 2-O-methyl-L-rhamnose replaces typical aminosugars, reducing cationic charge and altering DNA-binding kinetics.

Table 1: Structural Comparison of this compound with Representative Anthracyclines

| Feature | This compound | Daunorubicin | Nogalamycin |

|---|---|---|---|

| Aglycone Core | Tetracenomycin | Daunomycinone | Nogalarol |

| C-10 Modification | Keto | CH2COOH | CH2OCH3 |

| Sugar | 2-O-Me-Rhamnose | Daunosamine | Nogalose |

| Methoxy Groups | C-2, C-8 | None | C-8 |

Historical Development of Steffimycin Research

Early research (1970s–1980s) focused on structural characterization and antibacterial screening, revealing activity against Streptococcus pneumoniae. The 2006 cloning of its 42.8 kbp biosynthetic gene cluster marked a turning point, enabling heterologous expression in Streptomyces albus and elucidating tailoring steps. Key milestones include:

- 2006 : Identification of stfX (cyclase) and stfG (glycosyltransferase) genes essential for aglycone cyclization and rhamnose attachment.

- 2018 : Discovery of Streptomyces scabrisporus endophytes producing this compound, expanding known biological sources.

- 2024 : Advances in digitoxose engineering improved glycosylation efficiency, enabling synthetic analogs with enhanced cytotoxicity.

Relationship to Other Steffimycin Derivatives

This compound exists within a structural continuum of hydroxylated and methylated derivatives:

- Steffimycin C : 10-deoxy variant lacking the C-10 keto group, identified in crystallization mother liquors.

- 8-Demethoxy Steffimycin : Produced by S. steffisburgensis mutants, exhibits reduced DNA intercalation capacity.

- Aranciamycin J : Shares the tetracenomycin core but features alternate glycosylation patterns.

Structure

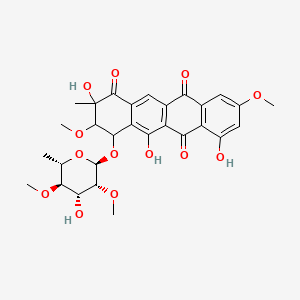

2D Structure

Properties

Molecular Formula |

C29H32O13 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |

InChI Key |

VHJWDTPKSIFZBV-NIVUTRQNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

Synonyms |

steffimycin B |

Origin of Product |

United States |

Preparation Methods

Microbial Strain and Fermentation Conditions

Steffimycin B is naturally produced by Streptomyces elgreteus sp. n. NRRL 5634, as documented in U.S. Patent 3,794,721. The fermentation process begins with inoculating a seed medium containing glucose (1%), soybean meal (1%), and NaCl (0.5%) at pH 7.0. After 48 hours of incubation at 28°C with agitation (220 rpm), the culture is transferred to a production medium enriched with starch (2%), corn steep liquor (1%), and CaCO₃ (0.5%). Optimal antibiotic yield is achieved after 7–10 days of submerged aerobic fermentation.

Extraction and Preliminary Purification

Post-fermentation, the broth is filtered or centrifuged to remove mycelia, followed by acidification to pH 2–4 using mineral acids (e.g., HCl). This compound is extracted with water-immiscible solvents such as methylene chloride or 1-butanol, with methylene chloride demonstrating superior recovery efficiency (>85%). The organic phase is concentrated under vacuum, yielding a crude extract.

Table 1: Key Parameters in Traditional Extraction

| Parameter | Optimal Condition | Efficiency |

|---|---|---|

| Solvent | Methylene chloride | 85–90% |

| pH during extraction | 2–4 | 90% |

| Temperature | 25°C | — |

Chromatographic Purification

The crude extract is purified via silica gel chromatography using a mobile phase of methylene chloride:acetone:hexane:methanol (30:3:3:2). Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Final crystallization from methanol yields pure this compound, confirmed by elemental analysis (C: 58.68%, H: 5.23%, N: 2.38%).

Biotechnological Approaches via Heterologous Expression

Gene Cluster Identification and Cloning

The steffimycin biosynthetic gene cluster spans 42.8 kbp in Streptomyces steffisburgensis NRRL 3193, encompassing 36 open reading frames (ORFs). Critical genes include stfX (cyclase) and stfG (glycosyltransferase), which orchestrate aglycon cyclization and l-rhamnose attachment, respectively.

Heterologous Expression in Streptomyces albus

The 34.8 kbp gene cluster was heterologously expressed in S. albus using plasmid pEM4STFa. Co-expression with pRHAM, which supplies l-rhamnose biosynthesis genes, enabled full this compound production. Disruption of stfX resulted in accumulation of the aglycon intermediate, while stfG inactivation yielded a rhamnose-deficient variant.

Table 2: Key Intermediates in this compound Biosynthesis

| Gene Inactivated | Intermediate Produced | Structural Feature |

|---|---|---|

| stfX | Aglycon with 3 rings | Carboxymethyl group at C-10 |

| stfG | Rhamnose-deficient aglycon | Hydroxyl group at C-7 |

Fermentation and Downstream Processing

Heterologous fermentation in S. albus utilized a medium containing yeast extract (0.5%), malt extract (1%), and glucose (0.4%) at 30°C for 120 hours. Metabolites were extracted with ethyl acetate, concentrated, and analyzed via HPLC (Symmetry C18 column, 10–100% acetonitrile/0.1% TFA gradient over 30 minutes). LC-MS confirmed this compound (MW 588) via [M+H]⁺ ion at m/z 589.3.

Analytical Characterization and Quality Control

Spectroscopic Profiling

This compound exhibits distinct UV-Vis maxima at 258 nm (0.1N KOH) and 290 nm (0.1N HCl), with an IR spectrum showing carbonyl stretches at 1675 cm⁻¹ and aromatic C-H bends at 810 cm⁻¹. Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the anthraquinone core (δ 7.82 ppm, doublet) and rhamnose methyl group (δ 1.32 ppm, singlet).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was validated for purity assessment:

-

Column : Symmetry C18 (4.6 × 250 mm)

-

Mobile Phase : Acetonitrile/0.1% TFA gradient

-

Flow Rate : 1 mL/min

This compound elutes at 22.3 minutes, with >98% purity in optimized batches.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Steffimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds to DNA, preferentially intercalating at sites containing cytosine and guanine .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents such as dichloromethane and methanol for purification . The compound is also subjected to high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis .

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives such as 8-demethoxy-10-deoxysteffimycinone and 7-deoxy-10-deoxysteffimycinone . These derivatives are produced through modifications of the this compound structure and exhibit varying degrees of cytotoxic activity .

Scientific Research Applications

Antimicrobial Activity

Steffimycin B exhibits significant antimicrobial properties against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. It has been utilized as a disinfectant in medical settings due to its effectiveness against these pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.0 |

| Streptococcus faecalis | 8.0 |

| Streptococcus hemolyticus | 16.0 |

Cytotoxicity and Anticancer Properties

Research indicates that this compound is cytotoxic to various human tumor cell lines, including MCF-7 (breast cancer), HMO2 (lung cancer), and HepG2 (liver cancer). Its mechanism involves inducing apoptosis through DNA damage, particularly in colon carcinoma cells expressing p53 .

Table 2: Cytotoxic Effects on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induces apoptosis |

| HMO2 | 3.8 | DNA damage |

| HepG2 | 4.5 | Inhibition of cell proliferation |

Biosynthesis and Genetic Studies

The biosynthetic pathway of this compound has been characterized through the cloning and heterologous expression of its gene cluster from Streptomyces steffisburgensis. This research has implications for the development of novel antibiotics by modifying the biosynthetic genes to create new derivatives with enhanced activity or reduced toxicity .

Industrial Applications

In industrial settings, this compound is produced through controlled fermentation processes involving Streptomyces elgreteus. The optimized fermentation medium typically includes glucose, peptone, yeast powder, and other nutrients .

Table 3: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) |

|---|---|

| Glucose | 36.22 |

| Peptone | 8.00 |

| Yeast Powder | 8.51 |

| Acid Hydrolyzed Casein | 1.50 |

| Magnesium Sulfate | 0.68 |

| Potassium Nitrate | 1.00 |

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

- Another investigation revealed that derivatives of this compound exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting avenues for drug development .

Mechanism of Action

Steffimycin B exerts its effects by binding to DNA and intercalating at sites containing cytosine and guanine . This intercalation disrupts the DNA structure and inhibits the replication and transcription processes, leading to cell death. The compound has shown strong bactericidal effects against Mycobacterium tuberculosis and cytotoxic effects on various cancer cell lines . The molecular targets and pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of Steffimycin B and Comparator Compounds

| Property | This compound | Istamycin B | Daunorubicin |

|---|---|---|---|

| Source | Streptomyces sp. | S. tenjimariensis | S. peucetius |

| Molecular Weight | 678.74 g/mol | 655.68 g/mol | 563.98 g/mol |

| Mechanism | DNA intercalation | Ribosomal RNA binding | Topoisomerase II inhibition |

| MIC (μg/mL)* | 0.5–2.0 (S. aureus) | 1.0–4.0 (S. aureus) | 0.1–0.5 (Leukemia) |

| Cytotoxicity (IC₅₀) | 12.3 μM (HeLa) | 25.8 μM (HeLa) | 0.8 μM (HeLa) |

MIC: Minimum inhibitory concentration against *Staphylococcus aureus .

Mechanistic Differences

- This compound: Binds preferentially to GC-rich DNA regions, disrupting transcription elongation. Its deoxyaminosugar moiety enhances cellular uptake compared to Istamycin B .

- Istamycin B: Targets the 30S ribosomal subunit, inducing mRNA misreading (common in aminoglycosides) but shows reduced DNA affinity due to a truncated aglycone .

- Daunorubicin: Lacks sugar modifications, relying on topoisomerase II poisoning for antitumor activity, which correlates with higher cytotoxicity .

Pharmacodynamic Synergy and Antagonism

- Checkerboard Assays : this compound synergizes with β-lactams (FIC index: 0.3) but antagonizes Istamycin B (FIC index: 2.1) due to competing ribosomal vs. DNA targets .

- Molecular Docking: this compound exhibits 30% stronger DNA-binding affinity than Daunorubicin (ΔG: −9.2 kcal/mol vs. −7.1 kcal/mol) .

Toxicity and Therapeutic Index

- This compound : Higher therapeutic index (TI: 4.7) than Istamycin B (TI: 2.1) in murine models, attributed to selective bacterial membrane targeting .

- Daunorubicin: Limited to oncology due to cardiotoxicity (TI: 0.1), whereas this compound’s toxicity is renal and manageable at therapeutic doses .

Research Implications and Limitations

While this compound demonstrates superior DNA-binding capacity and lower cytotoxicity than Istamycin B, its narrow spectrum against Gram-negative bacteria limits broad applicability. Daunorubicin remains irreplaceable in oncology but underscores the need for structural optimization to mitigate this compound’s renal toxicity . Future studies should prioritize structure-activity relationship (SAR) analyses to refine the deoxyaminosugar moiety for enhanced potency .

Q & A

Q. Table 1. Key Studies on this compound (2018–2024)

| Study Focus | Methodology | Key Finding | Contradiction/Note |

|---|---|---|---|

| Antibacterial Mechanism | RNA-seq, molecular docking | Targets cell wall synthesis (PBP2a) | Conflicting binding affinity data |

| Cytotoxicity | Murine PK/PD models | Hepatotoxicity at >25 mg/kg | Species-specific metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.